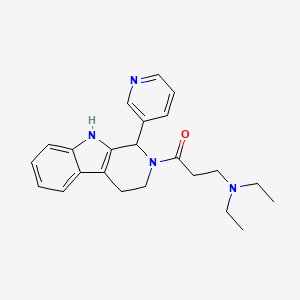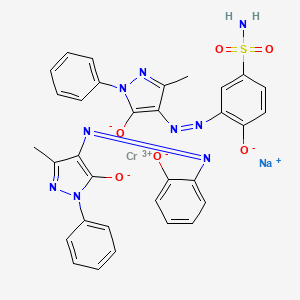
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium is a complex compound that contains chromate ions. Chromates are salts of chromic acid and typically have an intense yellow color . This particular compound is characterized by its intricate structure, which includes multiple functional groups and coordination sites.
Preparation Methods
The synthesis of Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium involves several steps:
Synthesis of the azo compound: The azo compound is synthesized by diazotization of the amine precursor followed by coupling with the appropriate aromatic compound.
Formation of the chromate complex: The azo compound is then reacted with chromic acid or a chromate salt under controlled conditions to form the chromate complex.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Chromate compounds are known for their strong oxidizing properties . The types of reactions they undergo include:
Oxidation: Chromates can oxidize various organic and inorganic substances. For example, they can oxidize alcohols to aldehydes or ketones.
Reduction: Under acidic conditions, chromates can be reduced to chromium(III) compounds.
Substitution: Chromates can participate in substitution reactions where the chromate ion is replaced by another anion.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium exerts its effects involves its strong oxidizing properties. The chromate ion can interact with various molecular targets, including proteins, nucleic acids, and other cellular components, leading to oxidative stress and cellular damage. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparison with Similar Compounds
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium can be compared to other chromate compounds such as potassium chromate and sodium dichromate
Properties
CAS No. |
83732-95-0 |
|---|---|
Molecular Formula |
C32H25CrN9NaO6S |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
sodium;chromium(3+);5-methyl-4-[(2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;5-methyl-4-[(2-oxido-5-sulfamoylphenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H15N5O4S.C16H14N4O2.Cr.Na/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12;;/h2-9,22-23H,1H3,(H2,17,24,25);2-10,21-22H,1H3;;/q;;+3;+1/p-4 |
InChI Key |
YTGLEFCAJXFTKZ-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


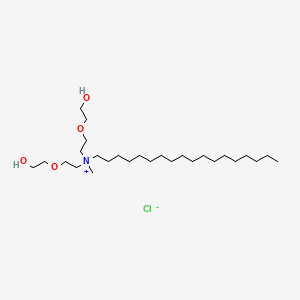
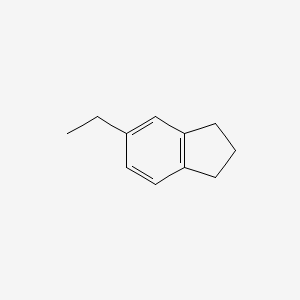
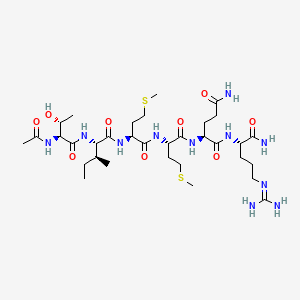
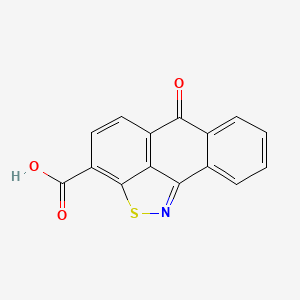
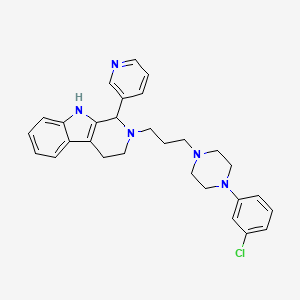
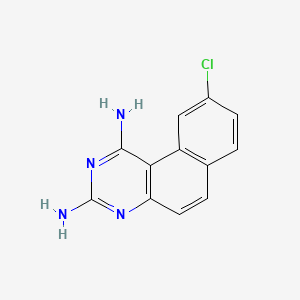
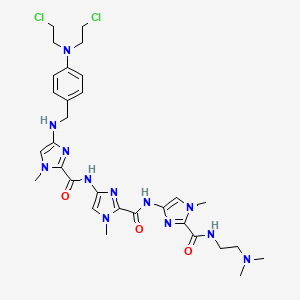
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)


![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)


